3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[1-(3-chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-7-2-3-8(6-9(7)14)16-12(19)10(15-13(16)20)4-5-11(17)18/h2-3,6,10H,4-5H2,1H3,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQHAHXDNRVJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (often referred to as the compound SXB22774) is a synthetic organic molecule with notable biological activity. This compound has garnered attention due to its potential therapeutic applications in various medical fields, particularly in oncology and inflammatory diseases.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Imidazolidinone ring : This core structure is known for its biological reactivity.
- Chloro-methylphenyl group : This moiety contributes to its lipophilicity and biological interactions.
- Propanoic acid side chain : This functional group is critical for its biological activity and solubility.
Molecular Formula : C13H13ClN2O4
Molecular Weight : 296.71 g/mol
The biological activity of SXB22774 is primarily attributed to its ability to interact with specific molecular targets within the cell. Research indicates that the compound may function as an inhibitor of metalloproteinases, particularly MMP12, which are enzymes involved in the degradation of extracellular matrix components. By inhibiting these enzymes, SXB22774 may help modulate inflammatory responses and tumor progression.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell migration and invasion.
Anti-inflammatory Effects
In addition to its anticancer properties, SXB22774 has been evaluated for its anti-inflammatory effects. It has shown promise in reducing inflammation in animal models of arthritis and asthma by:
- Decreasing pro-inflammatory cytokine production.
- Inhibiting leukocyte infiltration into inflamed tissues.
Case Studies
- Breast Cancer Model : In a study involving a xenograft model of breast cancer, administration of SXB22774 resulted in a significant reduction in tumor size compared to controls. The compound was administered at doses ranging from 10 to 50 mg/kg body weight, demonstrating dose-dependent efficacy.
- Asthma Model : In guinea pig models of asthma, treatment with SXB22774 led to a reduction in airway hyperresponsiveness and eosinophilic inflammation. These findings suggest potential for therapeutic use in allergic conditions.
Table 1: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- CAS Number : 1192227-74-9
- Molecular Formula : C₁₃H₁₄ClN₂O₄
- Molecular Weight : 286.71 g/mol
The structure consists of an imidazolidinone moiety with a propanoic acid side chain, which contributes to its biological activity. The presence of the chloro and methyl groups enhances its pharmacological properties, making it suitable for various applications.
Medicinal Chemistry
The compound's potential as a pharmaceutical agent is under investigation due to its structural similarity to known bioactive molecules. Research indicates that derivatives of imidazolidinone compounds can exhibit anti-inflammatory, analgesic, and antimicrobial activities .
Anticancer Research
Initial studies suggest that 3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid may possess anticancer properties. The imidazolidinone scaffold is known for its ability to inhibit certain cancer cell lines by inducing apoptosis .
Enzyme Inhibition
The compound has been explored for its potential to inhibit specific enzymes involved in disease pathways. For instance, imidazolidinones have been shown to act as inhibitors of cyclooxygenases (COX), which are crucial in inflammatory processes .
Antimicrobial Activity
Research has indicated that similar compounds exhibit antimicrobial properties against various pathogens. The compound's efficacy against bacteria and fungi is being evaluated, which could lead to new treatments for infectious diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred or calculated due to incomplete data in sources.
Substituent Effects on Physicochemical Properties
Halogenation :
- Chlorine atoms (e.g., 3,4-dichloro derivative ) increase molecular weight and lipophilicity (Cl LogP ~0.71) compared to fluorine (F LogP ~0.14). This may enhance membrane permeability but reduce aqueous solubility.
- Fluorinated analogs (e.g., 2,4-difluoro ) exhibit lower molecular weights and improved metabolic stability due to C-F bond strength.
Methoxy Groups :
- The 4-methoxybenzyl derivative shows higher solubility in polar solvents (e.g., logS ≈ -2.5 vs. -3.8 for chloro analogs) due to the electron-donating OCH₃ group.
Preparation Methods
General Synthetic Approach
The synthesis of 3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves:
- Formation of the imidazolidine-2,5-dione ring system.
- N-substitution with the 3-chloro-4-methylphenyl moiety.
- Introduction of the propanoic acid side chain at the 4-position of the imidazolidine ring.
This is commonly achieved through multi-step synthetic sequences including N-alkylation, condensation, and hydrolysis reactions.
Preparation via N-Alkylation and Condensation Reactions
N-Alkylation of Imidazolidine-2,5-dione Precursors
- The imidazolidine-2,5-dione core can be synthesized by cyclization of appropriate urea derivatives with diesters or diketones.
- N-alkylation is performed using halogenated alkyl derivatives, such as bromoalkanoic acids or esters, under basic conditions (e.g., potassium carbonate in acetonitrile) to introduce the propanoic acid side chain or its ester precursor.
- The aromatic substitution at the nitrogen is introduced via reaction with 3-chloro-4-methylphenyl halides or via coupling reactions with the corresponding aniline derivatives.
Knoevenagel Condensation for Final Functionalization
- Knoevenagel condensation is a key step in related heterocyclic syntheses, used to introduce arylidene or alkylidene substituents adjacent to the imidazolidinedione ring.
- For example, condensation of ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate with aromatic aldehydes in the presence of catalytic piperidinium acetate under reflux in toluene has been reported for analogous systems. This method could be adapted for the imidazolidinedione scaffold to install the propanoic acid moiety after hydrolysis of esters.
Hydrolysis and Functional Group Transformations
- Ester intermediates obtained from N-alkylation or condensation reactions are hydrolyzed under acidic conditions (e.g., 37% hydrochloric acid in water and acetic acid) to yield the free carboxylic acid functionality at the propanoic acid side chain.
- Catalytic hydrogenation (e.g., 10% palladium on charcoal) may be employed to reduce unsaturated intermediates or remove protecting groups if necessary.
Representative Synthetic Scheme (Hypothetical Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of imidazolidine-2,5-dione core | Cyclization of urea derivative with diester/diketone | Imidazolidine-2,5-dione intermediate |
| 2 | N-Alkylation | 3-chloro-4-methylphenyl halide, K2CO3, CH3CN | N-substituted imidazolidinedione |
| 3 | Side chain introduction | Alkylation with bromo-propanoic acid ester, base | Ester-protected propanoic acid derivative |
| 4 | Hydrolysis | Acidic hydrolysis (HCl/acetic acid) | Target compound with free propanoic acid |
Patent-Based Insights
- Patent WO2016102347A1 and US7662845B2 describe synthetic routes for imidazolidine-2,4-dione derivatives with various N-substituents and side chains, including methods for preparing related compounds through N-alkylation and condensation steps under mild conditions.
- These patents emphasize the use of alkyl halides and aromatic amines for N-substitution and the importance of controlling reaction conditions to maintain the integrity of the imidazolidinedione ring.
- Hydrolysis of ester intermediates to yield carboxylic acids is a standard final step.
Research Findings on Related Compounds
- Medicinal chemistry studies on 2,5-dioxoimidazolidine derivatives indicate that the Knoevenagel condensation and N-alkylation strategies provide efficient access to diverse analogs with good yields and purity.
- Optimization of reaction times, temperatures, and solvent systems (e.g., refluxing toluene, acetonitrile mixtures) is critical for maximizing product yield and minimizing side reactions.
- Use of bases such as potassium carbonate or sodium hydride facilitates efficient alkylation without ring degradation.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Imidazolidinedione ring formation | Cyclization of urea derivatives with diesters/diketones | Heating, suitable solvents | Forms core heterocycle |
| N-Substitution | N-alkylation with aromatic halides | K2CO3, CH3CN, room temp to reflux | Introduces 3-chloro-4-methylphenyl group |
| Side chain introduction | Alkylation with bromo-propanoic acid esters | Base (K2CO3/NaH), acetonitrile | Provides protected propanoic acid moiety |
| Hydrolysis | Acidic hydrolysis of ester | HCl/acetic acid, reflux | Converts ester to free acid |
| Optional purification | Chromatography or crystallization | Solvent systems vary | Ensures product purity |
Q & A
Q. Example Table: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P 1 | |
| R-factor (final) | <0.05 | |
| Resolution range | 0.8–1.2 Å |
Advanced: What analytical strategies identify and quantify impurities like 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid?
Answer:
Impurity profiling involves:
- LC-MS/MS : Using a gradient elution (0.1% formic acid in acetonitrile/water) to separate byproducts .
- Reference standards : Co-injection with synthesized impurities (e.g., Carglumic Acid Impurity A, CAS 5624-26-0) .
- Quantitation limits : LOQ ≤0.1% via calibration curves (R² >0.99) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: How is the reaction mechanism elucidated for side-product formation during synthesis?
Answer:
Mechanistic studies employ:
- Kinetic monitoring : In-situ FTIR to track intermediate formation (e.g., imine vs. enamine tautomers) .
- DFT calculations : Gaussian09 simulations to model transition states and predict byproduct pathways .
- Isotopic labeling : ¹³C-labeled precursors to trace carbon migration in unexpected products .
Basic: What spectroscopic techniques confirm the functional groups in this compound?
Answer:
- IR spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch, imidazolidinone) and ~1700 cm⁻¹ (carboxylic acid C=O) .
- ¹H NMR : Doublets for aromatic protons (δ 7.3–7.6 ppm) and a triplet for the propanoic acid CH₂ (δ 2.5 ppm) .
Advanced: How does substituent variation on the phenyl ring affect bioactivity?
Answer:
- SAR studies : Comparing analogues with electron-withdrawing (e.g., Cl) vs. donating (e.g., OCH₃) groups via enzyme inhibition assays .
- Docking simulations : AutoDock Vina to predict binding affinity with target proteins (e.g., cyclooxygenase-2) .
Basic: What storage conditions preserve the compound’s stability?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
- Desiccation : Use silica gel to minimize moisture absorption .
Advanced: How are computational methods applied to predict physicochemical properties?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
